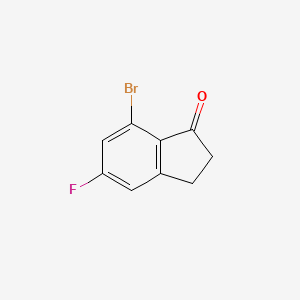

7-Bromo-5-fluoro-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-5-fluoro-1-indanone is a chemical compound with the molecular formula C9H6BrFO and a molecular weight of 229.05 . It is used in various chemical reactions and has potential applications in research and development .

Molecular Structure Analysis

The molecular structure of 7-Bromo-5-fluoro-1-indanone consists of a nine-carbon ring (indanone) with bromine and fluorine substituents at the 7th and 5th positions, respectively .Physical And Chemical Properties Analysis

The boiling point of 7-Bromo-5-fluoro-1-indanone is predicted to be 315.6±42.0 °C, and its density is predicted to be 1.691±0.06 g/cm3 . It should be stored in a dry room at room temperature .Applications De Recherche Scientifique

1. Chemical Structure and Properties

7-Bromo-5-fluoro-1-indanone has been studied for its chemical structure and properties. For instance, research on 5-fluoro-1-indanone, a related compound, has provided insights into its molecular structure, including details about the cyclopentene ring and carbon-fluorine distances (Garcia et al., 1995).

2. Synthesis and Reactivity

The reactivity and synthesis of compounds related to 7-Bromo-5-fluoro-1-indanone have been explored. For example, studies on the nucleophilic aromatic substitution reactions with fluoride ion to form 5-fluoro-indanones are significant in this context (Enas et al., 1993). Additionally, photochemical reactions of similar compounds, such as α-fluorocycloalkanones, have been investigated for their radical and ionic product formations (Šket, 1989).

3. Biological and Medicinal Research

7-Bromo-5-fluoro-1-indanone derivatives have been studied for their potential in biological and medicinal applications. For instance, indanocine, a synthetic indanone, has shown antiproliferative activity against malignant cells, especially in the context of multidrug-resistant cancer cells (Leoni et al., 2000).

4. Electrochemical Applications

Electrochemical fluorination of indanone derivatives, including studies on 1-indanone and 2-indanone, provides insights into the yield and product selectivity in such processes, which can be relevant for 7-Bromo-5-fluoro-1-indanone (Ilayaraja & Noel, 2010).

5. Synthesis of Novel Compounds

Research on the synthesis of novel compounds using 7-Bromo-5-fluoro-1-indanone as a precursor has been documented. For example, the synthesis of new spiro phosphinooxazolines from 7-bromo-1-indanone for use in palladium-catalyzed asymmetric allylic amination demonstrates the compound's utility in creating complex organic molecules (Gao et al., 2018).

6. Vibrational Analysis in Biomedical Research

Vibrational analysis of compounds like 5-fluoro-1-indanone offers insights that are crucial for understanding the biomedical properties of these compounds (Gómez et al., 1999).

7. Biomass-Derived Compounds Research

The energetic and structural studies of biomass-derived compounds, such as hydroxy-1-indanones, provide valuable information about the stability and thermodynamics of these molecules, which could be extrapolated to similar compounds like 7-Bromo-5-fluoro-1-indanone (Silva & Silva, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXWPINRZMAUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)